tert-Butyl (4-bromo-3-fluorophenyl)carbamate
Overview
Description
Tert-Butyl (4-bromo-3-fluorophenyl)carbamate is a chemical compound with the CAS Number: 868735-43-7 . It has a molecular weight of 290.13 . The IUPAC name for this compound is tert-butyl 4-bromo-3-fluorophenylcarbamate . It is a solid substance that is stored in a dry environment at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H13BrFNO2/c1-11(2,3)16-10(15)14-7-4-5-8(12)9(13)6-7/h4-6H,1-3H3,(H,14,15)
. This code provides a standard way to encode the compound’s molecular structure and formula. The linear formula of this compound is C11H13BrFNO2 . Physical and Chemical Properties Analysis
This compound is a solid substance . It is stored in a dry environment at temperatures between 2-8°C .Scientific Research Applications
Synthesis of Biologically Active Compounds
Tert-Butyl (4-bromo-3-fluorophenyl)carbamate serves as an intermediate in the synthesis of compounds with potential biological activity. For example, it has been utilized in the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, an important intermediate for omisertinib (AZD9291), a drug used in cancer therapy. This synthesis involves acylation, nucleophilic substitution, and reduction, demonstrating the compound's utility in multi-step organic syntheses (Zhao, Guo, Lan, & Xu, 2017).
Protective Groups in Peptide Synthesis
The use of tert-butyl carbamates as protective groups for amines is well-documented in peptide synthesis. Research has shown that tert-butyl carbamates, including derivatives such as this compound, can be selectively removed in the presence of other sensitive functional groups, demonstrating their utility in complex organic syntheses (Li et al., 2006).
Safety and Hazards
The safety information for tert-Butyl (4-bromo-3-fluorophenyl)carbamate indicates that it has the following hazard statements: H302, H315, H319, H335 . This means it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Properties
IUPAC Name |
tert-butyl N-(4-bromo-3-fluorophenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO2/c1-11(2,3)16-10(15)14-7-4-5-8(12)9(13)6-7/h4-6H,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLYUJLJZFATNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868735-43-7 | |
Record name | 868735-43-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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